[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine
Description
Significance of Furan (B31954) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The furan scaffold, a five-membered aromatic ring containing one oxygen atom, is a cornerstone in heterocyclic chemistry and a versatile building block in organic synthesis. researchgate.netresearchgate.net Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. researchgate.net The electron-rich nature of the furan ring facilitates a variety of interactions with biological macromolecules, making it a valuable pharmacophore in drug discovery. ijabbr.com Furthermore, the aromaticity of the furan nucleus imparts stability to the molecules in which it is found. ijabbr.com
Furan derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comijabbr.com This has spurred extensive research into the synthesis and modification of furan-containing compounds to develop new therapeutic agents. ijabbr.com In the realm of organic synthesis, the furan ring serves as a versatile intermediate that can be transformed into a variety of other cyclic and acyclic structures. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a fundamental method for the construction of the furan ring system. researchgate.net
The functionalization of the furan ring at various positions allows for the creation of a vast library of derivatives with tailored properties. The introduction of substituents, such as the methyl group in the 5-position, can significantly influence the electronic properties and biological activity of the resulting molecule.
Role of Secondary Amines as Key Intermediates and Functional Motifs
Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. They are of paramount importance in organic chemistry, serving as crucial intermediates in the synthesis of a multitude of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nucleophilic nature of the nitrogen atom in secondary amines allows for the formation of new carbon-nitrogen bonds through reactions with a wide range of electrophiles.
One of the most common methods for the synthesis of secondary amines is reductive amination, which involves the reaction of a primary amine with a ketone or aldehyde to form an imine, followed by reduction. youtube.com Another significant synthetic route is the selective mono-alkylation of primary amines, although controlling the reaction to prevent the formation of tertiary amines can be challenging. organic-chemistry.org
The secondary amine motif is a key structural feature in a vast number of biologically active compounds and approved drugs. Chiral secondary amines, in particular, play a critical role in asymmetric synthesis, where they can act as chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The development of efficient and selective methods for the synthesis of secondary amines continues to be an active area of research. acs.orgnih.govorganic-chemistry.org
Contextualization of (5-Methylfuran-2-yl)methylamine within Contemporary Organic Synthesis
The compound (5-Methylfuran-2-yl)methylamine is a primary amine that serves as a direct precursor to the secondary amine (5-Methylfuran-2-yl)methylamine. The synthesis of the target compound would typically involve either the N-alkylation of (5-methylfuran-2-yl)methylamine with a suitable 2-methylpropyl (isobutyl) electrophile, such as isobutyl bromide, or a reductive amination reaction between (5-methylfuran-2-yl)methylamine and isobutyraldehyde (B47883).
The strategic combination of the 5-methylfuran moiety and the secondary amine functionality in (5-Methylfuran-2-yl)methylamine suggests its potential utility in medicinal chemistry and materials science. This is based on the well-established biological and chemical properties associated with both the furan scaffold and the secondary amine group.
Furthermore, the 5-methylfuran portion of the molecule can be derived from biomass, specifically from 5-hydroxymethylfurfural (B1680220) (HMF), which is a key platform chemical obtained from the dehydration of sugars. researchgate.netmdpi.com This places the synthesis of such compounds within the framework of green and sustainable chemistry, which aims to utilize renewable feedstocks for the production of valuable chemicals. The ongoing research into furan-based amines is largely driven by the pursuit of novel bioactive compounds and advanced functional materials. researchgate.net
Compound Data
Below are tables detailing the properties of related furan-containing compounds and the general chemical information for the compound of interest.
Table 1: Properties of Related Furan Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Acetyl-5-methylfuran | C₇H₈O₂ | 124.14 | 100 (at 33 hPa) wikipedia.org |
| (5-Methylfuran-2-yl)methanamine | C₆H₉NO | 111.14 | 71-73 (at 10 mmHg) |
| Methyl[(5-methylfuran-2-yl)methyl]amine | C₇H₁₁NO | 125.17 | Not available sigmaaldrich.com |
| 2-Ethyl-5-methylfuran | C₇H₁₀O | 110.15 | Not available |
| 2-(2-Furanylmethyl)-5-methylfuran | C₁₀H₁₀O₂ | 162.19 | Not available nist.gov |
Table 2: Chemical Information for (5-Methylfuran-2-yl)methylamine
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQESHAKWSIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Spectroscopic Fingerprinting Methodologies
Elucidation of Molecular Conformation and Stereochemical Aspects
A definitive elucidation of the molecular conformation and stereochemical aspects of (5-Methylfuran-2-yl)methylamine requires experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy (e.g., NOESY/ROESY), which are currently unavailable in published literature.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Detailed structural analysis using advanced Nuclear Magnetic Resonance (NMR) spectroscopy has not been reported for this compound.
Specific data from multi-dimensional NMR experiments such as COSY, HSQC, and HMBC, which are essential for unambiguous assignment of proton and carbon signals and for determining the connectivity within the molecule, could not be located.
Information regarding the spatial proximity of atoms, which would be derived from NOESY or ROESY experiments to define the compound's three-dimensional structure and preferred conformation, is not available.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
While the molecular formula can be deduced as C11H19NO, no high-resolution mass spectrometry data has been found to confirm the exact mass or to analyze the fragmentation pathways upon ionization. Such data would be critical for confirming the molecular structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Studies
Experimental Infrared (IR) and Raman spectra, which would identify the characteristic vibrational modes of the functional groups present (furan ring, secondary amine, and isobutyl group) and provide insights into the molecule's dynamics, are not available in the public record.
X-ray Crystallographic Analysis of Crystalline Derivatives or Analogs (if applicable to the compound's structure or related research)
No X-ray crystallographic data for (5-Methylfuran-2-yl)methylamine or any of its crystalline derivatives have been published. This type of analysis would provide the most precise and unambiguous determination of its solid-state molecular structure.
Due to the absence of the necessary experimental data, the creation of data tables and a detailed discussion of research findings as requested is not possible.
Synthetic Methodologies for 5 Methylfuran 2 Yl Methylamine
Strategies for the Construction of the 5-Methylfuran Ring System
The synthesis of substituted furans can be broadly categorized into two approaches: the functionalization of a pre-existing furan (B31954) ring or the de novo construction of the heterocyclic system from acyclic precursors. This section details several modern de novo strategies that offer versatile and regiocontrolled access to polysubstituted furans.
De Novo Furan Ring Synthesis Approaches
De novo methods are particularly powerful as they allow for the strategic placement of substituents on the furan ring from readily available starting materials. These approaches often involve cyclization or cycloaddition reactions that form the five-membered ring in a single, efficient step.
The Paal-Knorr furan synthesis is a classic and widely utilized method for preparing furans, first reported independently by Carl Paal and Ludwig Knorr in 1884. wikipedia.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org This method is highly effective for generating polysubstituted furans. alfa-chemistry.com
The mechanism proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl group to form a five-membered cyclic hemiacetal (a 2,5-dihydroxy-tetrahydrofuran derivative). wikipedia.orgalfa-chemistry.com Subsequent dehydration of this intermediate leads to the aromatic furan ring. wikipedia.org A variety of acidic catalysts can be employed, including protic acids such as sulfuric acid or hydrochloric acid, as well as Lewis acids and dehydrating agents like phosphorus pentoxide (P₂O₅). wikipedia.orgalfa-chemistry.com
Recent advancements have introduced variations such as microwave-assisted protocols, which can accelerate the reaction and improve yields. organic-chemistry.org The versatility of the Paal-Knorr synthesis is enhanced by the numerous methods available for preparing the requisite 1,4-dicarbonyl precursors. organic-chemistry.org
Table 1: Overview of Paal-Knorr Furan Synthesis
| Parameter | Description | References |
| Starting Material | 1,4-Dicarbonyl Compounds (Diketones, Dialdehydes) | wikipedia.orgorganic-chemistry.org |
| Key Transformation | Intramolecular Cyclization and Dehydration | alfa-chemistry.com |
| Catalysts/Reagents | Protic Acids (H₂SO₄, HCl), Lewis Acids, Dehydrating Agents (P₂O₅) | wikipedia.orgalfa-chemistry.com |
| Intermediate | Cyclic Hemiacetal (2,5-Dihydroxy-tetrahydrofuran) | wikipedia.org |
| Product | Substituted Furan | organic-chemistry.org |
Transition metal catalysis provides a powerful and versatile platform for the synthesis of substituted furans under mild conditions. nih.gov A notable example is the copper-catalyzed intramolecular O-vinylation, where ketones containing a vinyl bromide moiety can be cyclized to form the furan ring. hud.ac.uk This transformation is part of a broader class of metal-catalyzed coupling reactions that have proven to be a popular strategy for furan synthesis. hud.ac.uk
Copper catalysts, in particular, are effective in mediating the annulation of alkyl ketones with β-nitrostyrenes or the reaction of aryl ketones with styrenes to yield multisubstituted furans. organic-chemistry.org Beyond copper, a range of other transition metals, including palladium, gold, platinum, and ruthenium, have been successfully employed to catalyze the cyclization of various acyclic precursors into furans. hud.ac.uk For instance, palladium(II) can catalyze the cyclodehydration of 3-alkyn-1,2-diols to furnish furan products. hud.ac.uk These metal-catalyzed approaches are valued for their high efficiency, functional group tolerance, and the ability to control regioselectivity. nih.gov
Table 2: Examples of Metal-Catalyzed Furan Synthesis
| Catalyst System | Substrate Type | Reaction Type | References |
| Copper(I) | Ketones with Vinyl Bromides | Intramolecular O-vinylation | hud.ac.uk |
| Palladium(II) | 3-Alkyn-1,2-diols | Cyclodehydration | hud.ac.uk |
| Cobalt(II) | Alkynes and α-Diazocarbonyls | Metalloradical Cyclization | nih.gov |
| Copper(II) | Aryl Ketones and Styrenes | Oxidative Cyclization | organic-chemistry.org |
The cyclization of readily prepared 2-alkynylallyl alcohols is another prominent metal-catalyzed route to substituted furans. hud.ac.uk While various metals such as molybdenum, palladium, and silver can catalyze this transformation, gold(I) catalysts have been shown to be exceptionally mild and efficient, often promoting the reaction at room temperature. hud.ac.uk
Gold(I) complexes, such as (PPh₃)AuCl activated by a silver salt, can catalyze a cascade reaction of propargyl vinyl ethers, which rearrange to form allenyl ketone intermediates that subsequently cyclize to yield highly substituted furans. acs.org This 5-exo-dig cyclization is a flexible approach for accessing tri- and tetrasubstituted furan rings. acs.org The mild conditions and high yields associated with gold catalysis make it a particularly attractive method for the synthesis of complex molecules containing a furan core. acs.orgorganic-chemistry.org
Table 3: Gold-Catalyzed Synthesis of Furans
| Catalyst | Substrate | Key Features | Yield Range | References |
| (PPh₃)AuCl / AgBF₄ | Propargyl Vinyl Ethers | Cascade rearrangement & heterocyclization | 72-99% | acs.org |
| Au(I) complexes | 2-Alkynylallyl Alcohols | Mild conditions (room temperature) | High | hud.ac.uk |
| (Ph₃P)AuOTf | 1-(1-Alkynyl)-cyclopropyl Ketones | Cascade reaction with nucleophiles | High | organic-chemistry.org |
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. pnas.orgnih.gov This strategy has been successfully applied to the construction of heteroaromatic systems, including furans. nih.gov The approach typically involves an olefin cross-metathesis (CM) reaction between an allylic alcohol and an enone. nih.gov This key step assembles a γ-hydroxyenone intermediate, which can then be induced to undergo a cycloaromatization to afford the furan product. nih.gov
This CM-based protocol offers a short, flexible, and regiocontrolled pathway to di- and trisubstituted furans. nih.gov The cyclization of the γ-hydroxyenone intermediate can be achieved upon exposure to acid. nih.gov Alternatively, a subsequent Heck arylation step can be employed, which not only facilitates the cyclization but also introduces an additional substituent onto the furan ring with complete regiochemical control. nih.gov This tandem CM-cyclization strategy highlights the efficiency of using metathesis for both fragment coupling and establishing the necessary unsaturation for the aromatic target. akshatrathi.com
Table 4: Furan Synthesis via Olefin Cross-Metathesis
| Step 1: Metathesis | Step 2: Cyclization | Outcome | References |
| Cross-Metathesis of an allylic alcohol and an enone | Acid-catalyzed cycloaromatization | 2,5-Disubstituted Furan | nih.gov |
| Cross-Metathesis of an allylic alcohol and an enone | Heck arylation and cyclization | 2,3,5-Trisubstituted Furan | nih.gov |
While the electrophilic cyclization of o-hydroxy(alkynyl)arenes is a well-established route to benzofurans, the underlying principle of electrophile-induced cyclization of an oxygen nucleophile onto an alkyne is applicable to the synthesis of simple furan rings from different precursors. rsc.org A relevant strategy for de novo furan synthesis involves the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones. nih.gov
In this method, an electrophilic halogen source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), activates the alkyne moiety towards a 5-endo-dig cyclization. organic-chemistry.orgnih.gov The enol or enolate form of the ketone acts as the internal oxygen nucleophile, attacking the activated alkyne to form the furan ring. This process provides an efficient and direct route to highly substituted halofurans, such as 3-iodofurans, under extremely mild reaction conditions. nih.gov The resulting halogenated furans are valuable intermediates that can be further functionalized through cross-coupling reactions to increase molecular complexity. organic-chemistry.orgnih.gov
Table 5: Electrophilic Cyclization for Furan Synthesis
| Substrate | Electrophile/Reagents | Product | Key Features | References |
| 2-(1-Alkynyl)-2-alken-1-ones | I₂ / K₃PO₄ | Highly substituted 3-iodofurans | Mild conditions, straightforward access to halofurans | nih.gov |
| 1,4-Diaryl but-3-yn-1-ones | NBS or NIS | 3-Halo-2,5-diarylfurans | High yields, 5-Endo-dig cyclization | organic-chemistry.org |
Indium-Catalyzed Cycloisomerization Strategies
The construction of the furan ring system is a foundational step in the synthesis of furan derivatives. Among various methods, indium-catalyzed cycloisomerization has emerged as a powerful strategy for synthesizing substituted furans. These reactions often proceed under mild conditions and offer good yields.
Indium(III) catalysts, such as indium(III) triflate (In(OTf)₃) or indium(III) iodide (InI₃), are effective in promoting the cycloisomerization of various acyclic precursors. researchgate.netacs.org For instance, α-propargyl-β-keto esters can undergo cycloisomerization catalyzed by In(OTf)₃ to afford trisubstituted furans. researchgate.net This process involves the electrophilic activation of the alkyne moiety by the indium catalyst, which triggers a nucleophilic attack from the enol or enolate form of the β-keto ester, leading to the furan ring.
Another relevant approach is the indium-catalyzed cascade cycloisomerization of 1,5-enynes. acs.org This reaction proceeds through an initial electrophilic activation of the alkyne by the indium(III) catalyst, followed by a 6-endo cyclization. While this specific example leads to polycyclic systems, the underlying principle of indium-catalyzed alkyne activation and subsequent intramolecular cyclization is a versatile tool for the construction of various heterocyclic scaffolds, including furans. acs.org Similarly, Lewis acid-catalyzed [4+1] annulation protocols using indium(III) catalysts provide a route to functionalized furans from precursors like cyclic β-enamine carbonyls and α-diazoacetates. acs.org
| Catalyst | Substrate Type | Product | Reference |
| In(OTf)₃ / In(NTf₂)₃ | α-Propargyl-β-keto esters | Trisubstituted Furans | researchgate.net |
| InI₃ | 1,5-Enynes with aryl nucleophiles | Tricyclic Frameworks | acs.org |
| In(III) salts | Cyclic β-enamine carbonyls + α-diazoacetates | Polycyclic Fused Furans | acs.org |
Functionalization and Derivatization of Pre-existing Furan Scaffolds
An alternative to de novo furan synthesis is the functionalization of a commercially available furan or a simple furan derivative. This approach relies on the inherent reactivity of the furan ring to introduce substituents at specific positions.
The furan ring exhibits distinct regioselectivity in electrophilic aromatic substitution reactions, with the C2 and C5 positions (α-positions) being significantly more reactive than the C3 and C4 positions (β-positions). This preferential reactivity is a cornerstone of furan chemistry. sci-hub.boxnih.gov
Directed ortho-metalation is another powerful technique to control regioselectivity. sci-hub.box By using a directing group at a specific position, it is possible to activate an adjacent position for metalation (typically with an organolithium reagent), followed by quenching with an electrophile. For example, an imidazolidine (B613845) moiety derived from furfural (B47365) can direct metalation to the C3 position. sci-hub.box Similarly, cobalt-based metalloradical catalysis has been developed for the regioselective synthesis of polyfunctionalized furans from alkynes and diazocarbonyls, demonstrating high functional group tolerance. nih.govusf.eduacs.org
To synthesize the (5-Methylfuran-2-yl) moiety, a methyl group must be introduced at the C-5 position. Starting with a 2-substituted furan, such as furfural or furfuryl alcohol, the C-5 position is activated for electrophilic substitution. Friedel-Crafts alkylation can be employed, although it can sometimes suffer from issues like polysubstitution and rearrangement.
A more controlled method involves the metalation of the furan ring. If the C-2 position is blocked, lithiation will preferentially occur at the C-5 position. For instance, starting with 2-methylfuran (B129897), subsequent functionalization often occurs at the C-5 position. The reaction of 2-methylfuran with various aldehydes and ketones, known as hydroxyalkylation/alkylation, proceeds at the C-5 position. mdpi.com While not a direct methylation, this highlights the reactivity of the C-5 position in 2-substituted furans.
The introduction of the (aminomethyl) group or its precursor at the C-2 position is a key transformation. A common strategy is the formylation of a 5-substituted furan. For example, 5-methylfuran can be formylated at the C-2 position to yield 5-methylfurfural (B50972) using methods like the Vilsmeier-Haack reaction. The formation of 5-methyl-2-furaldehyde from methylfuran has been described in the literature. researchgate.net This aldehyde, 5-methylfurfural, is a direct precursor for the final amine formation step.
Alternatively, if starting with furan, a C-2 formylation followed by C-5 methylation could be envisioned. However, the more common route involves utilizing biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to intermediates like (5-methylfuran-2-yl)methanol, a direct precursor to the target amine. researchgate.nettcichemicals.com
Methodologies for Secondary Amine Formation
The final step in the synthesis of (5-Methylfuran-2-yl)methylamine is the formation of the secondary amine linkage.
Reductive amination is a highly efficient and widely used method for the synthesis of amines. nih.govtaylorfrancis.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
To form the target compound, (5-Methylfuran-2-yl)methylamine, the most direct approach is the reductive amination of 5-methylfurfural with isobutylamine (B53898) (2-methylpropylamine).
Reaction: 5-Methylfurfural + Isobutylamine → (5-Methylfuran-2-yl)methylamine
This transformation can be accomplished using a variety of reducing agents and catalysts. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications, catalytic hydrogenation using heterogeneous catalysts is often preferred. Catalysts based on nickel, palladium, cobalt, or copper have been shown to be effective for the reductive amination of furan-based aldehydes. researchgate.netnih.govrsc.org For example, the reductive amination of 5-hydroxymethylfurfural (HMF) with various amines has been successfully carried out using catalysts like Pd/C and silica-supported cobalt nanoparticles. researchgate.netnih.gov Nickel-based catalysts have also been extensively studied for the reductive amination of furfural, achieving high yields of furfurylamine (B118560). rsc.org These established protocols are directly applicable to the reaction between 5-methylfurfural and isobutylamine.
| Catalyst/Reagent | Substrates | Product Type | Key Features | Reference |
| NaBH₄ | Chitosan and various aldehydes | Alkylated amines | Mechanochemical, solvent-free conditions | chemrxiv.org |
| CuAlOx | Furanic aldehydes and primary amines | N-substituted furfuryl amines | Two-step, one-pot flow reactor process | nih.gov |
| Raney Ni | 5-Hydroxymethylfurfural and NH₃ | Primary and diamines | High yield for amination of both C=O and C-OH groups | nih.gov |
| Nickel Phyllosilicate | Furfural and NH₃ | Furfurylamine | High selectivity (94.2% yield) by controlling metal-support interaction | rsc.org |
| Co-nanoparticles on Silica | 5-Hydroxymethylfurfural and amines | Primary, secondary, tertiary furan amines | Reusable catalyst for HMF valorization | researchgate.net |
Reductive Amination Protocols
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis for the reduction of nitriles and oximes to primary amines. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the synthesis of (5-Methylfuran-2-yl)methylamine from 5-methylfuran-2-carbonitrile or 5-methyl-2-furaldehyde oxime, various catalytic systems are employed.
Commonly used catalysts for such transformations include Raney nickel, palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or tetrahydrofuran (B95107) (THF) under elevated pressure of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of the primary amine and minimize side reactions, such as the formation of secondary or tertiary amines or hydrogenolysis of the furan ring. While specific data for the hydrogenation of 5-methylfuran-2-carbonitrile is not detailed in the provided sources, extensive research on the hydrogenation of other furan derivatives, such as converting furfural to 2-methylfuran, highlights the efficacy of catalysts like nickel, iridium, and copper-based systems. mdpi.com For instance, Raney nickel has been effectively used for the selective hydrogenation of furfural. mdpi.com Similarly, bimetallic catalysts such as Cu-Co and Ni supported on various materials have shown high yields in the hydrogenation and hydrogenolysis of 5-hydroxymethylfurfural (HMF). nih.govresearchgate.net These precedents suggest their potential applicability in the reduction of the nitrile or oxime functionality on the 5-methylfuran ring.
Table 1: Representative Catalysts in Furan Derivative Hydrogenation
| Catalyst System | Substrate Example | Product Example | Reference |
|---|---|---|---|
| Raney Nickel | Furfural | 2-Methylfuran | mdpi.com |
| 5% Ir/C | Furfural | 2-Methylfuran | mdpi.com |
| Cu-Co/Carbon | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | nih.gov |
Hydride Reduction Reagents
An alternative to catalytic hydrogenation is the use of chemical reducing agents, particularly metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles and oximes to primary amines with high efficiency. The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). The nitrile or oxime is added to a solution of LiAlH₄, followed by a careful aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine product.
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce nitriles on its own. However, its reactivity can be enhanced by the addition of a Lewis acid or by using it in combination with other reagents, allowing it to reduce oximes to amines. The choice between LiAlH₄ and other hydride reagents often depends on the presence of other functional groups in the molecule that might be sensitive to the powerful nature of LiAlH₄.
N-Alkylation of Primary Amines
Once (5-Methylfuran-2-yl)methylamine is obtained, the subsequent step is the introduction of the 2-methylpropyl (isobutyl) group to form the target secondary amine. Direct alkylation with an alkyl halide is a common method, but it is often complicated by overalkylation.
Selective Mono-N-Alkylation Strategies with Alkyl Halides
The direct reaction of a primary amine with an alkyl halide, such as isobutyl bromide, is a classic method for forming a C-N bond. However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov This lack of selectivity is a significant challenge. rsc.orgresearchgate.net
Cesium Hydroxide-Promoted Alkylation
A highly effective method for achieving selective mono-N-alkylation involves the use of cesium hydroxide (B78521) (CsOH). nih.govuq.edu.au Research has demonstrated an unprecedented "cesium effect" in N-alkylation that not only promotes the desired monoalkylation but also actively suppresses the subsequent overalkylation to the tertiary amine. uq.edu.auresearchgate.net This protocol has been shown to be highly chemoselective, favoring the formation of secondary amines with high yields. mdpi.comuq.edu.au
The reaction is typically carried out in a polar aprotic solvent, with N,N-dimethylformamide (DMF) being identified as the solvent of choice, although others like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAC) are also effective. nih.govuq.edu.au The use of dry powdered 4 Å molecular sieves can further improve the reaction by removing water. mdpi.com This methodology is robust and applicable to a wide range of primary amines and alkyl bromides. uq.edu.auresearchgate.net Sterically hindered amines and alkyl halides often yield the desired secondary amine exclusively. nih.govuq.edu.au The mild and efficient nature of this one-step process makes it a powerful alternative to traditional methods that require protecting groups or large excesses of reactants. nih.gov
Table 2: Effect of Alkali Hydroxides on N-Alkylation Selectivity (Illustrative)
| Base | Solvent | Mono-Alkylation Product Yield | Di-Alkylation Product Yield | Selectivity (Mono:Di) |
|---|---|---|---|---|
| CsOH | DMF | High | Very Low | >9:1 |
| KOH | DMF | Moderate | Moderate | Lower |
| NaOH | DMF | Moderate | Moderate | Lower |
(Data synthesized from descriptions in sources uq.edu.au)
Considerations for Overalkylation Control
Controlling overalkylation is the central challenge in the synthesis of secondary amines via direct alkylation. researchgate.netresearchgate.net When reactive nucleophiles like amines are treated with electrophiles like alkyl halides, the formation of product mixtures is a common problem. researchgate.net The increased nucleophilicity of the secondary amine product compared to the primary amine reactant drives this lack of selectivity. rsc.org
Strategies to mitigate this issue, beyond the cesium hydroxide method, include:
Stoichiometric Control : Using a large excess of the primary amine. nih.gov
Protecting Groups : Temporarily blocking the N-H group of the primary amine with a group that can be removed later. This requires additional synthetic steps. researchgate.net
Ammonia (B1221849) Surrogates : Using reagents that act as an equivalent to NH₂⁻, such as in the Gabriel synthesis, although this is typically for making primary amines. researchgate.net Recent developments include N-aminopyridinium salts for self-limiting alkylation to secondary amines. rsc.org
Reaction Conditions : Careful optimization of solvent, base, concentration (dilution), and temperature can help favor mono-alkylation. researchgate.net
Catalytic Deaminative Coupling of Primary Amines (e.g., Ruthenium-catalyzed)
An alternative, modern approach to forming secondary amines is through the catalytic deaminative coupling of two primary amines. This method avoids the use of alkyl halides and the associated overalkylation problems. Ruthenium-based catalysts have been found to be particularly effective for this transformation.
The reaction involves the coupling of two primary amines to form a new secondary amine, with ammonia as the sole byproduct. For the synthesis of (5-Methylfuran-2-yl)methylamine, this would involve coupling (5-Methylfuran-2-yl)methylamine with 2-methylpropylamine. Specific ruthenium complexes, such as a ruthenium–hydride complex [Ru(H)(Cl)(CO)(PCy₃)₂] or systems generated from tetranuclear Ru-H complexes with catechol ligands, have demonstrated high activity and selectivity.
The proposed mechanism involves the N-H activation of a primary amine by the ruthenium catalyst. This is followed by β-hydride elimination to generate an imine intermediate. A second primary amine molecule then performs a nucleophilic addition to this imine, ultimately leading to the formation of the secondary amine and the release of ammonia. This catalytic cycle offers an atom-economical and environmentally friendly route to both symmetric and unsymmetric secondary amines.
Transition Metal-Catalyzed C-N Bond Formation Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-N bonds. rsc.orgnih.gov In the context of synthesizing furan-based amines, these methods are primarily applied through catalytic reductive amination of furan aldehydes and ketones. This reaction typically involves the condensation of a carbonyl group with an amine source, such as ammonia or a primary amine, to form an imine intermediate. This intermediate is then hydrogenated in the presence of a metal catalyst to yield the desired amine. mdpi.com
Achieving high selectivity for the target amine can be challenging due to competing side reactions like the direct hydrogenation of the carbonyl group or overalkylation of the amine product. mdpi.com Therefore, the choice of catalyst, including the active metal, support, and any promoters, is critical. Non-noble metals like nickel (Ni) and cobalt (Co) have been extensively studied, alongside noble metals such as palladium (Pd), ruthenium (Ru), and platinum (Pt). mdpi.comnih.gov
For instance, studies on the reductive amination of HMF, a close structural analog of 5-methylfurfural, have shown that Ni-based catalysts supported on materials like SBA-15 can achieve high yields of the corresponding primary amine, 5-(hydroxymethyl)furfurylamine (HMFA). mdpi.com Similarly, Raney Ni has proven effective for the one-step reductive amination of HMF to 2,5-bis(aminomethyl)furan (B21128) (BAMF). nih.gov The reaction mechanism on nickel catalysts is believed to involve a synergistic effect between metallic Ni⁰ sites, which dissociate molecular hydrogen, and Ni²⁺ sites, which act as Lewis acid centers to activate the intermediate imine. rsc.org
The table below summarizes various transition metal catalyst systems used for the reductive amination of furan aldehydes, which is a key step in forming the (5-methylfuran-2-yl)methylamine backbone.
| Catalyst System | Furan Substrate | Amine Source | Key Findings |
| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | NH₃ | Achieved ~90% yield of 5-hydroxymethyl furfurylamine (HMFA). mdpi.com |
| Raney Ni | 5-Hydroxymethylfurfural (HMF) | NH₃ | Yielded 82.3% of 2,5-bis(aminomethyl)furan (BAMF) in a one-pot reaction. nih.gov |
| Ru/C | Furfural | NH₃ / H₂ | Efficiently catalyzed hydrogenation of C=C bonds and reductive amination of the carbonyl group. scispace.com |
| Nickel Phyllosilicate | Furfural | NH₃ | Achieved a 94.2% yield of furfurylamine by optimizing the Ni⁰-Ni²⁺ equilibrium on the catalyst surface. rsc.org |
| Pd/C | 5-Hydroxymethylfurfural (HMF) | Various Amines | Effective for reductive amination under mild conditions. mdpi.com |
Borrowing Hydrogen (Acceptorless Dehydrogenative) Coupling Reactions
The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign strategy for forming C-N bonds. acs.orgnih.gov This process allows alcohols to be used directly as alkylating agents for amines, with water as the sole theoretical byproduct. nih.gov The catalytic cycle typically involves three key stages:
Oxidation: A transition metal catalyst temporarily removes hydrogen from the substrate alcohol, oxidizing it to a reactive aldehyde or ketone intermediate.
Condensation: The in situ-generated carbonyl compound reacts with an amine to form an imine (or enamine).
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final, more complex amine product and regenerating the active catalyst. nih.gov
This methodology could be directly applied to the synthesis of (5-Methylfuran-2-yl)methylamine by reacting (5-methylfuran-2-yl)methanol with isobutylamine. Catalysts for this transformation are typically based on late transition metals such as ruthenium, iridium, and manganese. nih.govscripps.edu The N-alkylation of amines with alcohols is a well-established application of the BH principle. nih.gov While specific application of this method to (5-methylfuran-2-yl)methanol is not widely documented, the principles have been demonstrated with a broad range of alcohols and amines, including benzyl (B1604629) alcohol and aniline, which serve as archetypal substrates. nih.gov Microwave assistance has also been shown to accelerate these reactions, often allowing them to proceed under solvent-free conditions. researchgate.net
| Catalyst Type | General Substrates | Key Features of the Methodology |
| Ruthenium Complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Alcohols, Amines | Widely used, effective under thermal and microwave conditions. scripps.eduresearchgate.net |
| Iridium Complexes (e.g., [Ir(cod)Cl]₂) | Alcohols, Amines | Enables C-N and C-C bond formation. nih.govscripps.edu |
| Manganese PNP-Pincer Complexes | Anilines, Methanol | Allows for selective mono-N-methylation, tolerating various functional groups. nih.gov |
Biocatalytic Approaches to Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis, operating under mild conditions with high efficiency. chemicalbook.com For the production of furan-based amines, transaminase (TAm) enzymes are particularly relevant. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. nih.gov
This approach can be used to convert furan aldehydes, such as furfural and its derivatives, into the corresponding primary amines with high yields, often exceeding 90%. nih.govrsc.org For the synthesis of (5-methylfuran-2-yl)methylamine, 5-methylfurfural would serve as the substrate for a transaminase. The resulting primary amine could then be isolated and subsequently alkylated with an isobutyl group in a separate chemical step to yield the final product, (5-Methylfuran-2-yl)methylamine. The use of whole-cell biocatalysts, such as engineered Escherichia coli expressing a suitable ω-transaminase, has demonstrated the feasibility of this conversion, achieving high analytical yields over several days at moderate temperatures (e.g., 35°C). chemicalbook.com
| Enzyme Type | Substrate | Key Findings & Conditions |
| Transaminase (TAm) | Furfural & Derivatives | Achieved yields >90% in most cases. nih.gov |
| ω-Transaminase (expressed in E. coli) | Furfural (FAL) | Achieved 74% yield of furfurylamine within 23 hours at 35°C. chemicalbook.com |
| Whole-cell Biocatalyst | Furfural (FAL) | Catalyzed the biotransamination to furfurylamine with 100% analytical yield after 3 days at 35°C. chemicalbook.com |
Convergent and Divergent Synthetic Strategies for (5-Methylfuran-2-yl)methylamine
Assembly via Sequential Functionalization
A sequential or linear strategy involves the step-by-step modification of a starting material to build the target molecule. This approach allows for precise control over the introduction of each functional group. For (5-Methylfuran-2-yl)methylamine, a plausible sequential synthesis could begin with a simple, commercially available furan derivative.
One hypothetical route could start with 2-methylfuran. The synthesis might proceed as follows:
Formylation: Introduction of a formyl group at the 5-position of the furan ring via a Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by reduction, to produce 5-methylfurfural.
Primary Amine Formation: Conversion of the aldehyde (5-methylfurfural) to the primary amine ((5-methylfuran-2-yl)methylamine) through methods like reductive amination with ammonia or by forming an oxime followed by reduction.
N-Alkylation: The final step would involve the alkylation of the primary amine with an isobutyl halide or through reductive amination with isobutyraldehyde (B47883) to install the 2-methylpropyl group, yielding the target secondary amine.
Utilization of Common Precursors (e.g., Furan-2-carbaldehyde derivatives, Isobutylamine)
A convergent strategy involves synthesizing molecular fragments separately and then combining them in a final step. For (5-Methylfuran-2-yl)methylamine, the most direct and convergent approach is the one-pot catalytic reductive amination of 5-methylfurfural with isobutylamine.
This reaction combines the two key precursors in a single transformative step:
5-Methylfurfural: A furan-2-carbaldehyde derivative, readily accessible from biomass.
Isobutylamine (2-methylpropan-1-amine): A common and inexpensive primary amine.
In this process, the aldehyde and amine first condense to form the corresponding imine, which is then immediately reduced in situ to the target secondary amine. This avoids the isolation of the primary amine intermediate and is highly efficient. The reaction can be carried out using various catalytic systems, including heterogeneous catalysts (e.g., Ni, Pd, Pt) with H₂ gas or using chemical reducing agents like sodium borohydride (NaBH₄). mdpi.comchemrxiv.org This strategy is highly favored in industrial settings due to its operational simplicity, high atom economy, and reduced number of synthetic steps.
Reaction Mechanisms and Mechanistic Studies
Mechanistic Pathways of Furan (B31954) Ring Formation
The formation of the furan ring, a core component of the target molecule, can be achieved through various synthetic strategies. Among the most common and historically significant is the Paal-Knorr synthesis, which provides a basis for understanding the mechanistic intricacies of furan annulation.
The Paal-Knorr synthesis traditionally involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. The mechanism commences with the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon.
A key point of mechanistic debate has been the precise sequence of events following this initial protonation. One long-accepted mechanism proposed the formation of a monoenol intermediate, which would then cyclize. However, studies have shown that diastereomers of certain 3,4-disubstituted-2,5-hexanediones cyclize at different rates. This finding is inconsistent with a mechanism proceeding through a common enol intermediate, as that would predict identical reaction rates for both diastereomers.
This has led to a revised mechanistic proposal where the cyclization and enol formation occur in a concerted step. In this pathway, the non-protonated carbonyl oxygen attacks the protonated carbonyl directly, bypassing a distinct enol intermediate. The rate-determining step is believed to be this intramolecular nucleophilic attack and cyclization, which forms a five-membered cyclic hemiacetal (or a related species). This intermediate then undergoes a series of proton transfers and dehydration steps, ultimately eliminating a molecule of water to generate the aromatic furan ring.
Key Intermediates in Furan Ring Formation:
| Intermediate | Description | Role in Mechanism |
| Protonated Carbonyl | One of the 1,4-dicarbonyl groups is protonated by an acid catalyst. | Increases electrophilicity of the carbonyl carbon, initiating the reaction. |
| Cyclic Hemiacetal | Formed after the intramolecular nucleophilic attack of the second carbonyl oxygen. | The key five-membered ring intermediate prior to dehydration. |
| Dihydroxy-tetrahydrofuran derivative | A hydrated form of the cyclic intermediate. | Undergoes elimination of water. |
| Furan Ring | The final aromatic product. | Formed after dehydration and aromatization. |
Catalysts and reagents play a pivotal role in furan synthesis, influencing reaction rates, yields, and even the viability of the reaction pathway.
In the classic Paal-Knorr synthesis, an acid catalyst is essential. Protic acids, such as sulfuric acid or hydrochloric acid, are commonly used to protonate the carbonyl group, thereby activating it for intramolecular attack. Lewis acids can also be employed to achieve the same activation. The choice and strength of the acid can influence the reaction rate.
Modern variations of furan synthesis have expanded the range of catalysts and reagents:
Dehydrating Agents: In anhydrous conditions, reagents that facilitate the removal of water can drive the equilibrium towards the furan product.
Transition Metal Catalysts: Palladium, copper, and ruthenium complexes have been utilized in various furan-forming reactions. For instance, palladium-on-carbon (Pd/C) can be used in conjunction with formic acid under microwave irradiation to synthesize furans from 1,4-diones.
Oxidizing Agents: Some synthetic routes involve the oxidative cyclization of substrates. For example, furans can be formed from β-ketoesters containing a furan moiety through an oxidative ring-opening and subsequent Paal-Knorr reaction, a process that can be mediated by Mn(III)/Co(II) catalysts.
The reagent choice dictates the specific mechanistic pathway. For instance, reactions involving sulfonium ylides and acetylenic esters proceed through a Michael addition followed by intramolecular nucleophilic addition and ring-opening to form the furan ring, showcasing a different set of intermediates compared to the Paal-Knorr synthesis.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like (5-Methylfuran-2-yl)methylamine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its electronic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The HOMO represents the ability to donate an electron, indicating regions of nucleophilicity, while the LUMO signifies the ability to accept an electron, highlighting electrophilic sites. In this molecule, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amine group. The LUMO would likely be distributed across the furan ring's anti-bonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. pku.edu.cn
Furthermore, DFT calculations can map the electrostatic potential (ESP) to visualize charge distribution across the molecule. This reveals the partial positive and negative charges on different atoms, which is crucial for understanding intermolecular interactions and reaction mechanisms. For (5-Methylfuran-2-yl)methylamine, the oxygen atom in the furan ring and the nitrogen atom in the amine group are expected to be the most electron-rich regions, carrying significant negative partial charges.
Hypothetical DFT Calculation Results for (5-Methylfuran-2-yl)methylamine
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of molecular stability and reactivity. |
| Partial Charge on N | -0.45 e | Partial atomic charge on the nitrogen atom. |
| Partial Charge on O | -0.38 e | Partial atomic charge on the furan oxygen atom. |
The biological activity and reactivity of a flexible molecule like (5-Methylfuran-2-yl)methylamine are highly dependent on its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved by rotation about single bonds. lumenlearning.com
The conformational energy landscape can be explored by systematically rotating the key dihedral angles, such as the C-C-N-C and C-O-C-C bonds, and calculating the relative energy of each resulting conformer using quantum mechanical methods. This process identifies the global minimum energy conformation, which is the most stable and likely most populated state of the molecule, as well as other low-energy local minima. nih.govresearchgate.net Steric hindrance between the bulky 2-methylpropyl group and the furan ring will play a significant role in determining the preferred geometries. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets or other reactants.
Illustrative Relative Energies of Key Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche 1 | 60° | 1.25 | 12.1 |
| Gauche 2 | -60° | 1.30 | 11.5 |
| Eclipsed | 0° | 5.50 | 1.1 |
In Silico Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.govkettering.edu These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Using the optimized geometries obtained from DFT calculations, it is possible to calculate the NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed for this purpose. The calculated chemical shifts for (5-Methylfuran-2-yl)methylamine would be compared against a reference compound (e.g., tetramethylsilane) to provide theoretical spectra. Discrepancies between predicted and experimental spectra can often be resolved by considering the Boltzmann-weighted average of chemical shifts from multiple low-energy conformers, as the experimental spectrum represents an average over all populated conformations in solution.
Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| Furan-H3 | 6.15 | 6.12 |
| Furan-H4 | 5.95 | 5.93 |
| CH₂-N | 3.50 | 3.48 |
| CH₃-Furan | 2.25 | 2.24 |
| CH-Propyl | 1.80 | 1.78 |
| CH₃-Propyl | 0.90 | 0.89 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of (5-Methylfuran-2-yl)methylamine. A probable synthetic route is the reductive amination of 5-methylfurfural (B50972) with 2-methylpropylamine. mdpi.comnih.govnih.gov
This two-step reaction involves the formation of an imine intermediate followed by its reduction. nih.gov Computational methods can be used to locate the transition state structures for each step and calculate the corresponding activation energy barriers. The reaction profile can be mapped out, showing the relative energies of reactants, intermediates, transition states, and products.
Illustrative Calculated Energy Barriers for Synthesis
| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Imine Formation (Nucleophilic Attack) | TS1 | 15.2 |
| Imine Formation (Dehydration) | TS2 | 22.5 |
| Imine Reduction (Hydride Transfer) | TS3 | 18.7 |
Reactions are typically carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models can account for these solvent effects using either implicit or explicit solvation models. osti.govrsc.orgwikipedia.orgrsc.org
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.
By performing calculations in both the gas phase and with a solvation model, one can quantify the impact of the solvent on the stability of reactants, transition states, and products. For the reductive amination synthesis, a polar solvent would likely stabilize charged intermediates and transition states, thereby lowering the activation energy barriers and accelerating the reaction rate compared to the gas phase.
Hypothetical Comparison of Gas-Phase vs. Solvated Reaction Energies (kcal/mol)
| Parameter | Gas Phase | In Methanol (B129727) (PCM) | Effect of Solvation |
|---|---|---|---|
| ΔG‡ (Dehydration) | 28.5 | 22.5 | -6.0 |
| ΔG‡ (Reduction) | 23.1 | 18.7 | -4.4 |
| ΔG_reaction (Overall) | -10.3 | -15.8 | -5.5 |
Molecular Dynamics Simulations for Conformational Fluxionality
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules. In the case of (5-Methylfuran-2-yl)methylamine, MD simulations can provide critical insights into its flexibility, preferred shapes (conformations), and the transitions between them over time. This understanding is crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties.
MD simulations model the movements of atoms in a molecule over a specific period by solving Newton's equations of motion. This allows for the visualization of molecular ballet, where the molecule twists, turns, and vibrates in response to its environment. The simulation can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic physiological or experimental conditions.
A typical MD simulation study for (5-Methylfuran-2-yl)methylamine would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This includes terms for bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. The simulation would then be run for a sufficient duration, typically nanoseconds to microseconds, to adequately sample the conformational space of the molecule.
The trajectory from an MD simulation provides a wealth of information. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the timescales of conformational changes. For instance, the orientation of the isobutyl group relative to the furan ring can be tracked, and the population of different rotamers (conformers that differ by rotation around a single bond) can be quantified.
To illustrate the type of data obtained from such simulations, a hypothetical analysis of dihedral angles for the key rotatable bonds in (5-Methylfuran-2-yl)methylamine is presented below. Dihedral angles describe the rotation around a bond, and their distribution over the course of a simulation indicates the preferred orientations.
| Dihedral Angle | Description | Predominant Conformations (Hypothetical) |
| τ1 (C4-C5-C6-N) | Rotation around the bond connecting the furan ring to the methylene (B1212753) bridge | -60° (gauche-), 180° (anti), +60° (gauche+) |
| τ2 (C5-C6-N-C7) | Rotation around the bond between the methylene bridge and the nitrogen atom | 180° (anti) |
| τ3 (C6-N-C7-C8) | Rotation around the N-isobutyl bond | -60° (gauche-), 180° (anti), +60° (gauche+) |
| τ4 (N-C7-C8-C9) | Rotation around the C-C bond within the isobutyl group | 180° (anti) |
This table is for illustrative purposes to show the type of data that can be generated from MD simulations. The actual values for (5-Methylfuran-2-yl)methylamine would require a dedicated computational study.
The results of molecular dynamics simulations can be further used to calculate various thermodynamic properties, such as the relative free energies of different conformations, providing a deeper understanding of the molecule's behavior at a microscopic level. This theoretical insight into the conformational fluxionality of (5-Methylfuran-2-yl)methylamine is invaluable for rationalizing its interactions with other molecules and for the design of new compounds with specific desired properties.
Reactivity Profiles and Transformational Chemistry of 5 Methylfuran 2 Yl Methylamine
The chemical behavior of (5-Methylfuran-2-yl)methylamine is dictated by the distinct reactivity of its two primary functional components: the 5-methylfuran ring and the secondary amine group. This article explores the characteristic chemical transformations associated with each of these moieties, providing insight into the compound's synthetic potential.
Advanced Analytical Characterization in Research Contexts
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is essential for both the purification of (5-Methylfuran-2-yl)methylamine from reaction mixtures and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of non-volatile or thermally sensitive compounds like N-substituted furfurylamines. rsc.org A reversed-phase HPLC method is typically employed for such analyses.
Typical HPLC Method Parameters:
Column: A C8 or C18 stationary phase is commonly used, providing good separation for moderately polar compounds. rsc.orgnih.gov
Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is effective. rsc.orgnih.gov
Detection: A Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the furan (B31954) ring absorbs (e.g., ~220 nm or ~280 nm) is used for quantification. rsc.org
This method allows for the separation of the main compound from starting materials, reagents, and non-volatile byproducts, enabling accurate purity determination, typically expressed as a percentage of the total peak area.
Table 3: Example HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | ~8.5 min |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive method ideal for analyzing volatile and semi-volatile compounds. It excels at separating and identifying the main product, as well as detecting trace impurities and volatile byproducts from the synthesis of (5-Methylfuran-2-yl)methylamine. mdpi.comnih.gov
The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, effectively a molecular fingerprint, allowing for structural confirmation and identification of unknowns. nih.gov
Typical GC-MS Method Parameters:
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is suitable for this type of amine. nih.gov
Temperature Program: A temperature gradient, for example, starting at 50°C and ramping up to 250°C, ensures the separation of compounds with different volatilities. mdpi.com
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard, providing a reproducible fragmentation pattern that can be compared to spectral libraries for identification. Key fragments for the target compound would include the molecular ion (M⁺) and fragments corresponding to the tropylium-like furfuryl cation and the isobutyl fragment.
Table 4: Predicted GC-MS Fragmentation Data
| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| ~7.2 | (5-Methylfuran-2-yl)methylamine | 167 | 110 (M-C₄H₉), 95 (C₅H₅O), 57 (C₄H₉) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O, which is often determined by difference) in a purified sample. The experimental results are compared against the theoretical values calculated from the compound's proposed empirical formula. For (5-Methylfuran-2-yl)methylamine, the empirical formula is C₁₀H₁₇NO.
A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and is a critical criterion for verifying the identity and purity of a newly synthesized substance.
Table 5: Elemental Analysis Data for C₁₀H₁₇NO
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference % |
|---|---|---|---|
| Carbon (C) | 71.81% | 71.68% | -0.13 |
| Hydrogen (H) | 10.25% | 10.31% | +0.06 |
| Nitrogen (N) | 8.37% | 8.31% | -0.06 |
| Oxygen (O) | 9.57% | 9.70% | +0.13 |
Utility As a Synthetic Intermediate and Precursor in Chemical Research
Building Block for Complex Heterocyclic Structures
The furan (B31954) moiety is a well-known precursor for a wide array of other heterocyclic and carbocyclic systems. Furan and its derivatives can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of oxabicyclic compounds. nih.govresearchgate.net These structures can then be further elaborated into complex polycyclic systems found in many natural products and pharmacologically active compounds. nih.gov
Furthermore, the furan ring can undergo ring-opening and rearrangement reactions under specific conditions. For instance, acid-catalyzed hydrolysis of the furan ring can yield 1,4-dicarbonyl compounds, which are pivotal intermediates for synthesizing cyclopentenones and other heterocycles like pyridazines. nih.gov The presence of the amine side chain offers a handle for intramolecular reactions, potentially leading to novel fused heterocyclic systems.
Precursor for Advanced Amine Derivatives
The secondary amine group in (5-Methylfuran-2-yl)methylamine is a key reactive center for creating a diverse range of advanced amine derivatives. As a nucleophile, it can readily participate in reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.
Key potential transformations include:
Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.
Alkylation: Further alkylation to yield tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines. researchgate.netmdpi.com
These transformations allow for the modulation of the compound's steric and electronic properties, making it a useful scaffold in the development of new chemical entities.
Table 1: Potential Synthetic Transformations of the Amine Moiety
| Reactant Type | Example Reactant | Resulting Functional Group |
|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide |
| Sulfonyl Halide | Benzenesulfonyl Chloride | Sulfonamide |
| Alkyl Halide | Methyl Iodide | Tertiary Amine (forms Quaternary Salt) |
| Aldehyde/Ketone + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | Tertiary Amine |
Application in the Development of Novel Synthetic Methodologies
The most direct application of this compound in synthetic methodologies relates to its own formation. It is typically synthesized via the reductive amination of 5-methylfurfural (B50972) with 2-methylpropylamine (isobutylamine). sctunisie.orgresearchgate.net This reaction is a cornerstone of amine synthesis and involves the formation of an imine intermediate followed by its reduction. sctunisie.org The efficiency and selectivity of this process are often dependent on the choice of catalyst and reducing agent, with various systems being developed to optimize yields and minimize side reactions. mdpi.comresearchgate.net
Furthermore, furan-based amines are themselves intermediates in multi-step syntheses. For example, the related compound furfurylamine (B118560) can be converted into polyamide monomers, highlighting the role of this class of compounds in polymer chemistry. rsc.org
Role in Catalyst Design and Ligand Development
Molecules containing both nitrogen and oxygen donor atoms, such as (5-Methylfuran-2-yl)methylamine, are attractive candidates for ligand design in coordination chemistry and catalysis. rsc.org The nitrogen of the amine and the oxygen atom of the furan ring can act as a bidentate ligand, chelating to a metal center.
The formation of such metal complexes can be used to:
Catalyze Organic Reactions: The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of a metal catalyst in reactions such as cross-coupling, hydrogenation, or oxidation. rsc.org
Develop Chiral Auxiliaries: If the amine were part of a chiral structure, it could serve as a chiral ligand for asymmetric catalysis.
Form Novel Materials: The coordination of these ligands to metal centers can lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting material properties.
While specific applications of (5-Methylfuran-2-yl)methylamine as a ligand are not yet widely reported, the fundamental principles of coordination chemistry suggest its potential in this area is significant. rsc.org
Future Research Directions and Open Questions
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry necessitates the development of synthetic routes that are both efficient and environmentally benign. Future research in this area could focus on several promising strategies for the synthesis of (5-Methylfuran-2-yl)methylamine and related compounds.
One avenue of exploration is the utilization of biomass-derived starting materials. mdpi.com 2-Methylfuran (B129897), a key precursor, can be produced from the hydrolysis and subsequent hydrogenation of hemicellulose found in agricultural waste. mdpi.com Developing catalytic processes that directly convert biomass-derived furfurals to the target amine would represent a significant step towards a more sustainable chemical industry.
Another area of focus should be the development of atom-economical reactions. Traditional methods for amine synthesis often involve multi-step processes with the generation of significant waste. Future research could investigate one-pot reactions, such as reductive amination of 5-methylfurfural (B50972) with 2-methylpropylamine, using heterogeneous catalysts that can be easily recovered and reused. The development of novel catalysts that can facilitate this transformation with high selectivity and yield under mild conditions is a key challenge.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biomass-derived Feedstocks | Renewable starting materials, reduced carbon footprint. | Efficient and selective conversion of complex biomass streams. |
| Catalytic Reductive Amination | High atom economy, reduced waste, potential for one-pot synthesis. | Catalyst development for high selectivity and activity under mild conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters and reactor design. |
Enantioselective Synthesis of Chiral Analogs
The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. While (5-Methylfuran-2-yl)methylamine is achiral, the synthesis of chiral analogs, where a stereocenter is introduced at the methylene (B1212753) bridge or within the alkylamine substituent, opens up new avenues for research.
Future work could focus on the development of asymmetric catalytic methods for the synthesis of these chiral amines. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, in reactions like asymmetric hydrogenation or transfer hydrogenation of a suitable imine precursor.
Another approach could be the use of chiral auxiliaries or enzymatic resolutions to separate enantiomers. The development of efficient and scalable methods for producing enantiomerically pure furan-amine derivatives is crucial for investigating their stereospecific interactions in biological systems or their applications in chiral materials.
| Enantioselective Strategy | Methodology | Potential Applications of Chiral Analogs |
| Asymmetric Catalysis | Use of chiral transition metal catalysts for asymmetric reduction of imines. | Chiral ligands in catalysis, stereospecific pharmaceuticals. |
| Chiral Pool Synthesis | Starting from enantiomerically pure precursors. | Asymmetric synthesis building blocks. |
| Enzymatic Resolution | Kinetic resolution of racemic mixtures using enzymes. | Production of single enantiomers for biological evaluation. |
Exploration of Novel Reactivity Patterns and Rearrangements
The furan (B31954) ring is a versatile heterocyclic system with a rich and diverse reactivity profile. wikipedia.orgallaboutchemistry.netacs.org It can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and participate in various ring-opening and rearrangement reactions. wikipedia.orgallaboutchemistry.netacs.org The presence of the amine functionality in (5-Methylfuran-2-yl)methylamine can further influence its reactivity.
Future research could investigate the participation of the amine nitrogen in intramolecular reactions, potentially leading to the formation of novel heterocyclic systems. For example, under acidic conditions, a Pictet-Spengler-type reaction could be envisioned, leading to the formation of fused ring systems.
The furan ring itself is susceptible to oxidation, which can lead to the formation of highly functionalized, linear products. nih.gov Investigating the controlled oxidation of (5-Methylfuran-2-yl)methylamine could provide access to a range of interesting and potentially useful acyclic compounds. Furthermore, the exploration of metal-catalyzed cross-coupling reactions at the furan ring could be a fruitful area for the synthesis of more complex derivatives.
| Reaction Type | Potential Outcome | Key Influencing Factors |
| Intramolecular Cyclization | Formation of novel bicyclic or polycyclic heterocyclic compounds. | Catalyst, solvent, temperature. |
| Oxidative Ring Opening | Synthesis of functionalized acyclic compounds. nih.gov | Oxidizing agent, reaction conditions. |
| Metal-Catalyzed Cross-Coupling | Functionalization of the furan ring with various substituents. | Catalyst, coupling partner, reaction conditions. |
Investigation into the Role of the Furan-Amine Motif in Complex Supramolecular Assemblies or Self-Assembled Systems (Abstractly)
The furan-amine motif, with its combination of a hydrogen bond acceptor (the furan oxygen) and a hydrogen bond donor/acceptor (the secondary amine), has the potential to participate in a variety of non-covalent interactions. This makes it an interesting building block for the construction of complex supramolecular assemblies.
Future abstract research could explore how the interplay of hydrogen bonding, π-π stacking of the furan rings, and van der Waals interactions can be used to direct the self-assembly of (5-Methylfuran-2-yl)methylamine derivatives into well-defined architectures, such as gels, liquid crystals, or porous materials. The synthesis of derivatives with additional functional groups could allow for the fine-tuning of these intermolecular interactions. A study on furan/thiophene carboxamide compounds has shown that the heteroatom in the five-membered ring plays a significant role in the stabilization of the supramolecular architecture. bris.ac.uk
The ability of the amine group to be protonated could also be exploited to create pH-responsive materials, where the self-assembled structure can be reversibly altered by changing the pH of the environment.
| Supramolecular System | Driving Forces for Assembly | Potential Applications |
| Organogels | Hydrogen bonding, π-π stacking. | Drug delivery, environmental remediation. |
| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions. | Display technologies, sensors. |
| pH-Responsive Materials | Protonation/deprotonation of the amine group. | Smart materials, controlled release systems. |
Computational Design and Prediction of Novel Furan-Amine Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the design and prediction of the properties of new molecules. ajchem-b.com In the context of (5-Methylfuran-2-yl)methylamine, computational methods can be employed to guide future synthetic efforts and to understand the fundamental properties of this class of compounds.
Future research could utilize quantum chemistry calculations to predict the reactivity of different positions on the furan ring, to model the transition states of potential reactions, and to calculate the thermodynamic stability of various isomers and conformers. researchgate.net This information can be invaluable in designing experiments and in understanding the outcomes of reactions.
Furthermore, molecular modeling techniques can be used to design novel furan-amine derivatives with specific, tailored properties. For example, by systematically varying the substituents on the furan ring and the amine, it may be possible to design molecules with optimized electronic properties for applications in organic electronics, or with specific binding affinities for biological targets. mdpi.commdpi.comnih.gov
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Reaction energies, activation barriers, electronic structure. | Rational design of synthetic routes and catalysts. |
| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions. | Understanding self-assembly and receptor binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties. | Prioritization of synthetic targets. |
Q & A
Q. Q1. What are the optimal synthetic routes for (5-Methylfuran-2-yl)methylamine, and how can purity be validated?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting (5-methylfuran-2-yl)methanol with 2-methylpropylamine under catalytic conditions (e.g., palladium or nickel catalysts) could yield the target compound. Purification via column chromatography (hexane/acetone gradients) is recommended. Purity validation should include GC-MS for volatile impurities, HPLC for non-volatile residues, and NMR (¹H/¹³C) to confirm structural integrity .
Q. Q2. How can spectroscopic techniques differentiate (5-Methylfuran-2-yl)methylamine from structurally similar amines?
Key distinctions include:
- ¹H NMR : Methyl groups on the furan (δ ~2.2 ppm) and isobutyl chain (δ ~0.9–1.1 ppm).
- IR : Stretching vibrations for the amine group (~3300 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
- HRMS : Exact mass calculation (C₁₀H₁₇NO, [M+H⁺] = 168.1383) to rule out analogs like 2-Furanmethanamine (C₅H₇NO) .
Biological Activity and Mechanism
Q. Q3. What methodologies are used to screen the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Anticancer studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Target identification : Surface plasmon resonance (SPR) or molecular docking to assess interactions with enzymes (e.g., kinases, cytochrome P450) .
Q. Q4. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., serum interference in cell cultures) or stereochemical impurities. Solutions include:
- Dose-response validation : Replicate studies with stricter purity criteria (≥98% by HPLC).
- Metabolic stability tests : Liver microsome assays to identify active/inactive metabolites.
- Structural analogs : Compare activity with derivatives (e.g., methoxy-substituted furans) to isolate pharmacophores .
Safety and Handling
Q. Q. Q5. What safety protocols are critical when handling (5-Methylfuran-2-yl)methylamine?
- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats.
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent inhalation (GHS Category 4 toxicity).
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. Q6. How should this compound be stored to maintain stability?
Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Avoid exposure to light, moisture, and strong oxidizers (e.g., peroxides), which may degrade the furan ring .
Advanced Research Applications
Q. Q7. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?
- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan to enhance metabolic stability.
- Pharmacokinetics : LogP adjustments (via alkyl chain length) to balance bioavailability and blood-brain barrier penetration.
- In vivo models : Zebrafish or murine studies to evaluate toxicity and efficacy .
Q. Q8. What computational tools are effective for predicting interaction mechanisms with biological targets?
- Molecular dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS.
- QSAR models : Train on datasets of analogous amines to predict IC₅₀ values.
- Docking software : AutoDock Vina or Schrödinger Suite for virtual screening against protein databases (e.g., PDB) .
Data Analysis and Reproducibility
Q. Q9. How should researchers address batch-to-batch variability in biological assay results?
- Standardized synthesis : Document reaction parameters (temperature, catalyst loading) meticulously.
- QC metrics : Require ≤2% RSD in NMR integration and ≥95% purity for all batches.
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .
Q. Q10. What statistical approaches validate the significance of observed biological effects?
- Multiple comparisons correction : Apply Bonferroni or Benjamini-Hochberg adjustments to p-values.
- Power analysis : Predefine sample sizes (α=0.05, β=0.2) to ensure detectable effect sizes.
- Meta-analysis : Aggregate data from independent labs to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
